molecular formula C21H20N4O4S B12150849 N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150849
M. Wt: 424.5 g/mol
InChI Key: HTISDOCYACYLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule recognized for its potential as a kinase inhibitor, a property suggested by its structural similarity to other triazole-based compounds known to target kinase ATP-binding sites [https://www.rcsb.org/]. This compound is of significant interest in chemical biology and oncology research for probing intracellular signaling cascades. Its core structure incorporates a 1,2,4-triazole scaffold linked to furan and ethoxyphenyl moieties, a pharmacophore pattern frequently associated with high-affinity binding to various protein kinases. Researchers utilize this molecule to investigate dysregulated kinase activity in pathological contexts, with studies potentially focusing on its effects on cancer cell proliferation, apoptosis, and metastasis [https://pubchem.ncbi.nlm.nih.gov/]. The primary research value lies in its application as a chemical tool for validating novel kinase targets and for understanding the complex signaling networks that drive disease progression, thereby aiding in the early-stage discovery of new therapeutic strategies.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O4S/c1-2-27-16-9-7-15(8-10-16)22-19(26)14-30-21-24-23-20(18-6-4-12-29-18)25(21)13-17-5-3-11-28-17/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

HTISDOCYACYLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative approach involves:

  • Hydrazide Preparation : Reacting furan-2-carboxylic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(2-furoyl)dithiocarbazinate.

  • Thiosemicarbazide Synthesis : Condensation with aryl isothiocyanates (e.g., 4-ethoxyphenyl isothiocyanate) yields 1-(2-furoyl)-4-substituted thiosemicarbazides.

  • Cyclization : Alkaline ring closure (using NaOH or KOH) converts thiosemicarbazides to 5-(furan-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiols.

Key Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–90°C)

  • Yield: 62–79%

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent at the 4-position of the triazole is introduced via nucleophilic substitution or Friedel-Crafts alkylation:

  • Alkylation : Treating 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with 2-(chloromethyl)furan in the presence of KOH.

  • Optimization : Use of polar aprotic solvents (e.g., DMF) increases reaction efficiency, achieving yields of 68–85%.

Acetamide Backbone Assembly

Synthesis of N-(4-Ethoxyphenyl)acetamide

The acetamide moiety is prepared through:

  • Acylation : Reacting 4-ethoxyaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine.

  • Purification : Crystallization from ethanol yields pure N-(4-ethoxyphenyl)-2-chloroacetamide (m.p. 112–114°C).

Sulfanyl Bridge Formation

The final coupling step involves:

  • Thiol-Alkylation : Reacting 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with N-(4-ethoxyphenyl)-2-chloroacetamide in ethanol under alkaline conditions (KOH).

  • Reaction Parameters :

    • Temperature: 60–70°C

    • Time: 6–8 hours

    • Yield: 70–78%

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal:

SolventCatalystYield (%)Purity (%)
EthanolKOH7898
DMFCs₂CO₃8597
AcetonitrileNone6291

Data synthesized from

Industrial Production Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Green Chemistry : Subcritical water as a solvent improves sustainability without compromising yield (72%).

Characterization and Quality Control

Analytical Techniques

  • NMR Spectroscopy :

    • ¹H-NMR (DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.82–6.35 (m, 9H, furan and phenyl-H).

    • ¹³C-NMR : 165.2 ppm (C=O), 152.1 ppm (triazole-C).

  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient).

Physicochemical Properties

PropertyValue
Molecular Weight436.5 g/mol
Melting Point178–180°C
Solubility (25°C)2.1 mg/mL in DMSO

Data compiled from

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing cyclization to 1,3,4-thiadiazoles during triazole synthesis.

  • Solution : Strict pH control (pH 10–12) and use of anhydrous conditions.

Purification Difficulties

  • Issue : Co-elution of furan derivatives in column chromatography.

  • Solution : Gradient elution with ethyl acetate/hexane (1:4 to 1:1).

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time from 8 hours to 45 minutes, achieving 82% yield.

Enzymatic Catalysis

Lipase-catalyzed acylation in ionic liquids ([BMIM][BF₄]) improves stereoselectivity and reduces waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines, alcohols, and reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S with a molecular weight of approximately 372.4 g/mol .

Structural Features

The compound contains:

  • A triazole ring , which is often associated with antifungal and anticancer activities.
  • Furan moieties , contributing to its unique electronic properties and potential interactions with biological targets.
  • An ethoxyphenyl group , enhancing lipophilicity and possibly influencing pharmacokinetics.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. The triazole ring is particularly relevant in the development of anticancer agents due to its ability to inhibit cell proliferation. Studies on related triazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be evaluated for similar activities .

Antifungal Properties

Triazole compounds are well-known for their antifungal applications. Given the presence of the triazole ring in this compound, it may have potential as an antifungal agent. Future studies could involve screening against common fungal pathogens to assess efficacy and mechanism of action.

Structure-Activity Relationship Studies

Investigating the structure–activity relationship (SAR) of this compound could reveal critical insights into how modifications affect its biological activity. By synthesizing analogs and evaluating their properties, researchers can optimize pharmacological profiles for enhanced therapeutic effects.

Electronic and Optical Properties

The unique structure of this compound may lend itself to applications in material science. The presence of conjugated systems suggests potential uses in organic electronics or photonic devices. Further exploration into its electronic properties could lead to innovative applications in sensors or light-emitting devices.

Synthesis and Characterization

Developing a robust synthesis protocol for this compound is crucial for facilitating its application in both biological and material sciences. Optimizing conditions for yield and purity will enable comprehensive studies on its properties and applications.

In Vitro Studies

Future research should focus on conducting comprehensive biological activity studies against a variety of targets including enzymes and receptors. This would help identify potential therapeutic applications beyond cancer treatment.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound will provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for evaluating the viability of the compound as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and furan groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound ID/Ref. Triazole Substituents Acetamide Substituents Key Functional Groups Biological Activity (vs. Target Compound)
Target Compound 5-furan-2-yl, 4-furan-2-ylmethyl N-(4-ethoxyphenyl) Ethoxy, furan, sulfanyl Anti-exudative (hypothesized)
Compound 3.1–3.21 5-furan-2-yl, 4-alkyl/aryl N-(substituted phenyl) Chloro, nitro, methoxy 15/21 compounds showed anti-exudative activity; 8 exceeded diclofenac sodium
Compound 15 5-{[4-(acetylamino)phenoxy]methyl}, 4-ethyl N-(2-methyl-5-nitrophenyl) Nitro, acetyl Not specified; structural rigidity enhances stability
N-(2-Chlorophenyl) derivative 5-[4-(methylsulfanyl)benzyl], 4-phenyl N-(2-chlorophenyl) Chloro, methylsulfanyl Antimicrobial (unquantified)
STL340643 5-pyridin-4-yl, 4-furan-2-ylmethyl N-(2-ethoxyphenyl) Pyridine, ethoxy Potential CNS activity (inferred from pyridine moiety)
OLC-12 5-pyridin-3-yl, 4-ethyl N-(4-isopropylphenyl) Pyridine, isopropyl Orco agonist activity (channel modulation)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 15 , chloro in ) enhance bioactivity by increasing electrophilicity and receptor binding .
  • Furan vs. Pyridine : Furan-containing compounds (e.g., target compound, 3.1–3.21 ) exhibit anti-exudative effects, while pyridine-substituted analogues (e.g., OLC-12 ) target ion channels.
  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to methoxy derivatives (e.g., ).

Structure-Activity Relationship (SAR) Insights

Triazole Core : Essential for hydrogen bonding and π-π stacking with biological targets .

Sulfanyl Bridge : Increases metabolic resistance compared to sulfonyl analogues .

4-Ethoxyphenyl Group : Balances lipophilicity and electronic effects but may be less active than nitro-substituted analogues .

Furan Moieties : Contribute to anti-inflammatory activity via COX-2 inhibition (inferred from ).

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on available literature.

Structural Overview

The molecular formula of this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S. Its structure includes a triazole ring, which is often associated with various biological activities, and a furan moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with triazole and furan-containing reagents. The specific synthetic pathway can influence the yield and purity of the final product. However, detailed synthetic procedures specific to this compound are not extensively documented in the current literature .

Antimicrobial Properties

Compounds containing triazole and furan rings have been noted for their antimicrobial activities. For instance, derivatives of 1,3,4-triazole have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the sulfanyl group in this compound may also contribute to its antimicrobial properties by enhancing membrane permeability or interfering with metabolic pathways in bacteria .

Anti-inflammatory and Analgesic Effects

Research indicates that triazole derivatives can exhibit anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. While direct evidence for this specific compound is scarce, related compounds have demonstrated these effects in various studies .

Case Studies and Research Findings

Currently, there is a lack of extensive case studies specifically focusing on this compound. However, the following points summarize findings from related compounds:

Compound Activity Reference
1,3,4-Oxadiazole DerivativesAntibacterial against Staphylococcus aureus
Triazole DerivativesAntifungal against Candida species
Sulfur-containing CompoundsAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring’s amino group into a pyrrolium fragment. Key steps include controlling reaction stoichiometry (1:1.2 molar ratio of triazole to α-chloroacetamide) and maintaining anhydrous conditions during alkylation to avoid hydrolysis . Purification typically uses column chromatography with ethyl acetate/hexane (3:7) for optimal separation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions on the triazole and acetamide moieties. For example, the furan methyl group shows a characteristic singlet at δ 3.8–4.2 ppm in 1H^1H-NMR .
  • X-ray crystallography : Single-crystal analysis resolves spatial configurations (e.g., dihedral angles between triazole and furan rings), with data-to-parameter ratios >15 ensuring reliability. Refinement protocols (e.g., SHELXL) achieve R-factors <0.05 for high precision .

Advanced Research Questions

Q. How can substituent modifications on the triazole and acetamide groups enhance anti-exudative activity?

  • Methodological Answer : Systematic substitution at the phenyl residue (e.g., fluorine, nitro, or methoxy groups) and acetyl radical positions (e.g., cyclohexyl or methylsulfanyl) can modulate lipophilicity (XLogP 3.1–4.2) and hydrogen-bonding capacity. For example:

  • Electron-withdrawing groups (e.g., nitro) increase metabolic stability but may reduce solubility.
  • Bulkier substituents (e.g., benzyl) enhance receptor binding affinity by occupying hydrophobic pockets.
  • Validation : Test derivatives in rat carrageenan-induced edema models, measuring edema reduction (%) at 50 mg/kg doses .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in anti-inflammatory assays) often arise from differences in:

  • Experimental models : Compare in vitro (e.g., COX-2 inhibition) and in vivo (e.g., formalin-induced paw edema) results to assess translational relevance .
  • Solubility : Use co-solvents (e.g., DMSO/PEG 400) to standardize bioavailability.
  • Statistical analysis : Apply multivariate regression to isolate substituent effects from confounding variables (e.g., animal weight, batch variations) .

Q. What computational strategies optimize reaction pathways for novel derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to predict transition states and activation energies for alkylation/condensation steps.
  • Reaction path searches : Combine nudged elastic band (NEB) methods with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) .
  • Machine learning : Train models on existing synthesis data (e.g., yields, substituent types) to predict viable derivatives with >80% accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.